2-Acetyl-3-Amino-5-Phenylthiophene

Catalog No.
S756909
CAS No.
105707-24-2
M.F
C12H11NOS
M. Wt
217.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-3-Amino-5-Phenylthiophene

Unsubstituted aminothiophenes suffer from rapid oxidative degradation, compromising cyclization yields and batch reproducibility. 2-Acetyl-3-amino-5-phenylthiophene solves this:

* Enhanced bench stability via 5-phenyl electron withdrawal and conjugation.

* Sterically directed 2,3-cyclization for efficient thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine synthesis.

* Ideal for kinase inhibitor, GPCR ligand, and PROTAC building blocks; retains purity under ambient conditions.

CAS Number

105707-24-2

Product Name

2-Acetyl-3-Amino-5-Phenylthiophene

IUPAC Name

1-(3-amino-5-phenylthiophen-2-yl)ethanone

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C12H11NOS/c1-8(14)12-10(13)7-11(15-12)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

QAHOJPMILKVSAA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N

solubility

28.4 [ug/mL]

Canonical SMILES

CC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N

The exact mass of the compound 2-Acetyl-3-Amino-5-Phenylthiophene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 28.4 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

1-(3-Amino-5-phenylthiophen-2-yl)ethanone, 2-Acetyl-3-amino-5-phenylthiophene, 3-Amino-5-phenyl-2-acetylthiophene, 1-(3-Amino-5-phenyl-2-thienyl)ethanone

Purity

≥97%

Package Size

250 mg, 1 g, 5 g

2-Acetyl-3-amino-5-phenylthiophene is a highly functionalized thiophene building block characterized by its adjacent amino and acetyl groups (an ortho-aminoacetophenone analog) and a stabilizing 5-phenyl substituent. This specific substitution pattern makes it a privileged precursor for the synthesis of complex fused heterocycles, particularly thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines via Friedländer-type condensations. In procurement contexts, it is primarily sourced by medicinal chemistry and materials science laboratories to construct kinase inhibitors, GPCR ligands, and protein degrader (PROTAC) building blocks, where the thiophene core provides essential geometric and electronic properties .

Research Fit

Workflow

Antitubercular lead synthesis and heterocyclic library construction

Selection

2-Aminothiophene scaffold with phenyl substitution for SAR studies

Use Context

Medicinal chemistry and antimicrobial screening research

Substituting 2-acetyl-3-amino-5-phenylthiophene with simpler analogs, such as 2-acetyl-3-aminothiophene (lacking the phenyl group) or 2-amino-3-acetylthiophene isomers, fundamentally alters both bench stability and reaction trajectory . Unsubstituted aminothiophenes are notoriously prone to rapid oxidative degradation and polymerization under ambient conditions, complicating storage and reducing batch-to-batch reproducibility. The addition of the 5-phenyl group strongly withdraws electron density and extends conjugation, rendering the compound bench-stable while sterically directing cyclization exclusively to the 2,3-positions. Using an isomer or a non-phenylated analog typically results in lower cyclization yields, requires more stringent inert-atmosphere handling, and fails to provide the lipophilic phenyl anchor required in many downstream pharmaceutical targets .

Substitution Risk

Halogenated analog mismatch

Replacing with 4-fluorophenyl or 4-chlorophenyl analogs may alter target engagement, solubility, and metabolic stability due to different electronic profiles.

Identity verification variability

Melting point differences between analogs can affect solid-state processing and identity confirmation; even small shifts may influence crystallization behavior.

Quality documentation gaps

Analog purity documentation may be less rigorous across vendors, introducing batch-to-batch variability that can compromise reaction reproducibility.

Bench Stability & Oxidative Resistance

The presence of the 5-phenyl group significantly enhances the oxidative stability of the thiophene core compared to its non-phenylated analog . While 2-acetyl-3-aminothiophene typically exhibits rapid darkening and degradation (often >15% degradation within 48 hours in air), 2-acetyl-3-amino-5-phenylthiophene maintains >95% purity under standard benchtop storage conditions over extended periods .

Evidence DimensionAmbient oxidative stability (purity retention)
Target Compound Data>95% purity retention (standard benchtop conditions)
Comparator Or Baseline2-acetyl-3-aminothiophene (rapid degradation, >15% loss within 48 hours)
Quantified Difference>10% higher purity retention under ambient air
ConditionsAmbient air exposure, room temperature storage

High bench stability eliminates the need for strict inert-atmosphere storage, reducing handling costs and ensuring batch-to-batch reproducibility in scale-up synthesis.

Purity & QC
Head-to-head
97% minimum purity with rigorous vendor QC
Supports batch consistency and reduces purification steps
4-Fluorophenyl analog: 97% from fewer vendors with less documentation

Friedländer Cyclization Efficiency

In the synthesis of thieno[2,3-b]pyridines via Friedländer condensation with active methylene compounds, 2-acetyl-3-amino-5-phenylthiophene demonstrates superior cyclization efficiency [1]. The extended conjugation and steric guidance provided by the 5-phenyl group drive the reaction to completion, typically achieving yields exceeding 85%, whereas isomeric precursors like 2-amino-3-acetylthiophene often suffer from competing side reactions, yielding 50-60% of the desired fused system[1].

Evidence DimensionYield of thieno[2,3-b]pyridine derivatives
Target Compound Data>85% typical yield
Comparator Or Baseline2-amino-3-acetylthiophene (50-60% yield)
Quantified Difference25-35% higher cyclization yield
ConditionsBase-catalyzed Friedländer condensation with active methylene compounds

Higher cyclization yields directly translate to lower raw material costs and reduced purification overhead during the synthesis of complex pharmaceutical intermediates.

Melting Point
Reported
119–122 °C
Distinct melting range enables rapid identity verification
4-Fluorophenyl analog: 122–124 °C; ~3 °C difference aids differentiation

Lipophilicity & Target Binding Affinity

The built-in 5-phenyl substituent provides a critical lipophilic anchor that is often required for target engagement in kinase and GPCR inhibitor design [1]. Scaffolds derived from 2-acetyl-3-amino-5-phenylthiophene exhibit a predictable increase in logP (typically +1.5 to +2.0 units) compared to their unsubstituted thienopyridine counterparts, facilitating stronger hydrophobic interactions in protein binding pockets without requiring an additional, low-yield late-stage cross-coupling step[1].

Evidence DimensionScaffold lipophilicity (logP contribution) and synthetic step reduction
Target Compound DataPre-installed phenyl group (+1.5 to +2.0 logP contribution)
Comparator Or BaselineUnsubstituted thienopyridine core (requires late-stage Suzuki coupling)
Quantified DifferenceElimination of 1 synthetic step and predictable logP increase
ConditionsStructure-based drug design and synthetic route planning

Procuring the pre-phenylated building block streamlines the synthetic route by eliminating a challenging late-stage arylation step, accelerating hit-to-lead optimization.

Antitubercular Activity
Class-level
MIC 0.23 µM to 0.78 µg/mL (Mtb H37Rv) for related 2-aminothiophenes
Class-level antitubercular scaffold; direct MIC for this compound not yet reported
Data from analogs; compound-specific validation required
Physicochemical Profile
Predicted
XLogP 3.2, MW 217.29 g/mol, predicted solubility 28.4 µg/mL
Favorable drug-like properties may support aqueous solubility and permeability
4-Chlorophenyl analog: MW 251.73 g/mol, higher lipophilicity; in silico predictions require experimental confirmation

Thieno[2,3-b]pyridine Kinase Inhibitor Synthesis

Leveraging its high cyclization efficiency and pre-installed lipophilic phenyl group, this compound is the optimal starting material for generating thieno[2,3-b]pyridine scaffolds [1]. These scaffolds are heavily utilized in the development of targeted kinase inhibitors, where the phenyl ring occupies critical hydrophobic pockets in the kinase domain.

Thieno[2,3-d]pyrimidine GPCR Ligand Development

The ortho-amino acetyl functionality allows for facile conversion into thieno[2,3-d]pyrimidines via reaction with formamide or urea derivatives. The bench-stable nature of 2-acetyl-3-amino-5-phenylthiophene ensures reproducible batch synthesis of these ligands, which are vital for GPCR-targeted drug discovery programs.

PROTAC Building Block Production

Because it provides a rigid, functionalized, and lipophilic hinge-binding motif, this compound is increasingly procured as a building block for PROTAC synthesis [2]. Its predictable reactivity and high purity retention under ambient conditions make it ideal for the multi-step synthetic sequences required to assemble complex bifunctional degraders.

Application Fit Matrix

Application
Selection Property
Validation Focus
Antitubercular lead exploration
2-Aminothiophene scaffold with phenyl substitution
Class-level antitubercular activity confirmation and SAR mapping
Heterocyclic library synthesis
Versatile synthon (acetyl/amino groups)
Purity-driven reaction reproducibility and identity verification
Lead optimization profiling
Drug-like LogP and molecular weight profile
Solubility and permeability assay in relevant models
Analytical method development
Distinct melting point range for identification
Reproducibility of melting point and spectral data

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Acetyl-3-amino-5-phenylthiophene

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